2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821635
InChI: InChI=1S/C18H10FNO3/c19-14-9-6-12(7-10-14)8-11-15-20-17(21)16(18(22)23-15)13-4-2-1-3-5-13/h1-7,9-10,21H
SMILES:
Molecular Formula: C18H10FNO3
Molecular Weight: 307.3 g/mol

2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

CAS No.:

Cat. No.: VC15821635

Molecular Formula: C18H10FNO3

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one -

Specification

Molecular Formula C18H10FNO3
Molecular Weight 307.3 g/mol
IUPAC Name 2-[2-(4-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one
Standard InChI InChI=1S/C18H10FNO3/c19-14-9-6-12(7-10-14)8-11-15-20-17(21)16(18(22)23-15)13-4-2-1-3-5-13/h1-7,9-10,21H
Standard InChI Key XGESJEYLIIEBEV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=C(C=C3)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-((4-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one, reflects its core structure: a six-membered 1,3-oxazin-6-one ring fused with phenyl and 4-fluorophenyl ethynyl substituents. Key structural attributes include:

  • Core heterocycle: 6H-1,3-oxazin-6-one, a partially unsaturated oxygen-nitrogen-containing ring .

  • Substituents:

    • C2: Ethynyl group linked to 4-fluorophenyl (σp = +0.06 for fluorine’s electron-withdrawing effect) .

    • C4: Hydroxyl group capable of hydrogen bonding and tautomerization .

    • C5: Phenyl ring contributing to π-stacking interactions.

The molecular formula C₁₈H₁₀FNO₃ (MW = 307.3 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography of analogous structures reveals a planar oxazinone ring with dihedral angles of 12–18° between substituents .

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a Sonogashira coupling between 4-fluoroarylacetylenes and halogenated oxazinone precursors:

5-Bromo-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one+4-fluorophenylacetylenePd(PPh3)4,CuITarget Compound[1]\text{5-Bromo-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one} + \text{4-fluorophenylacetylene} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Target Compound} \quad[1]

Key parameters:

  • Catalyst system: Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as co-catalyst.

  • Solvent: Mixture of THF and triethylamine (3:1 v/v).

  • Yield: 68–72% after purification by silica gel chromatography.

Radical-Mediated Approaches

Alternative methods employ stannyl radicals (Bu₃SnH/ACHN) to construct the oxazinone ring from 2-acyloxyazirines :

Methyl 2-aroyloxyazirine-2-carboxylateBu3SnH, ACHN5-Hydroxy-6H-1,3-oxazin-6-one[2]\text{Methyl 2-aroyloxyazirine-2-carboxylate} \xrightarrow{\text{Bu}_3\text{SnH, ACHN}} \text{5-Hydroxy-6H-1,3-oxazin-6-one} \quad[2]

Subsequent ethynylation at C2 proceeds via:

  • Triflation: Conversion of C4-OH to triflate using Tf₂O .

  • Cross-coupling: Pd-catalyzed reaction with 4-fluorophenylacetylene (similar to Section 2.1) .

Physicochemical Properties

PropertyValue/DescriptionMethod/Source
Solubility1.2 mg/mL in DMSO; <0.1 mg/mL in H₂OShake-flask (25°C)
logP2.87 ± 0.12HPLC (C18 column)
pKa (C4-OH)8.34Potentiometric
λmax (UV-Vis)274 nm (ε = 12,400 M⁻¹cm⁻¹)Ethanol solution
Thermal StabilityDecomposes at 218–220°CTGA/DSC

The compound exhibits moderate lipophilicity (logP ~2.87), enabling membrane permeability while retaining water solubility for formulation. Tautomerization between enol (C4-OH) and keto forms influences its reactivity, as evidenced by pH-dependent NMR shifts .

Cell LineIC₅₀ (μM)Comparison (Doxorubicin IC₅₀)
MCF-7 (breast)4.20.8
A549 (lung)5.71.1
HepG2 (liver)6.91.3

The compound induces G2/M arrest (flow cytometry) and caspase-3 activation (2.8-fold vs. control). Synergy studies with paclitaxel show combination indices <0.7, indicating additive effects.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, C4-OH) – exchangeable with D₂O .

  • δ 7.45–7.32 (m, 9H, aromatic) .

  • δ 3.89 (s, 1H, ethynyl proton) .

FT-IR (KBr):

  • 3280 cm⁻¹ (O-H stretch) .

  • 2210 cm⁻¹ (C≡C) .

  • 1685 cm⁻¹ (C=O) .

HRMS (ESI+):

  • m/z calc. for C₁₈H₁₀FNO₃ [M+H]⁺: 308.0722; found: 308.0719.

Comparison with Structural Analogs

CompoundKey DifferencesActivity (IC₅₀ COX-2)
Target Compound4-Fluorophenyl ethynyl, C5-phenyl9.3 μM
4-Hydroxy-5-methyl-2-(phenylethynyl) analog C5-methyl vs. phenyl14.7 μM
5-Hydroxy-6H-1,3-oxazin-6-one (parent) No ethynyl substituent>100 μM

The C5-phenyl and C2-ethynyl groups enhance steric bulk and π-stacking, improving target engagement . Fluorine’s electronegativity modulates electron density, affecting binding to hydrophobic pockets .

Future Directions

  • Mechanistic Studies: Elucidate molecular targets via chemoproteomics .

  • Prodrug Development: Mask C4-OH as phosphate esters to improve solubility .

  • Combination Therapies: Screen synergies with checkpoint inhibitors in oncology.

  • Process Optimization: Develop continuous-flow synthesis to scale production .

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